molecular formula C22H23N3O2 B12168993 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B12168993
M. Wt: 361.4 g/mol
InChI Key: UNBIXFQRDKOFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and appropriate acylating agents. Common synthetic routes may involve:

    Acylation Reactions: Using acyl chlorides or anhydrides to introduce the acetamide group.

    Substitution Reactions: Introducing the methoxyethyl group through nucleophilic substitution.

    Coupling Reactions: Combining the indole moieties using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like KMnO4 or H2O2.

    Reduction: Reduction of functional groups using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the indole rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction could produce indole alcohols.

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity to produce a biological response.

    Inhibiting Enzymes: Blocking enzyme activity to interfere with metabolic pathways.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyethyl)-1H-indol-3-yl]-2-(4-methyl-1H-indol-1-yl)acetamide
  • N-[1-(2-ethoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide
  • N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-ethyl-1H-indol-1-yl)acetamide

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-16-5-3-7-20-17(16)9-12-25(20)15-22(26)23-19-6-4-8-21-18(19)10-11-24(21)13-14-27-2/h3-12H,13-15H2,1-2H3,(H,23,26)

InChI Key

UNBIXFQRDKOFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.